molecular formula C25H24N4O2S2 B11121420 2-(3,4-dihydroisoquinolin-2(1H)-yl)-9-methyl-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one

2-(3,4-dihydroisoquinolin-2(1H)-yl)-9-methyl-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11121420
M. Wt: 476.6 g/mol
InChI Key: YNJPXKDSNGATJZ-ZHZULCJRSA-N
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Description

2-(3,4-dihydroisoquinolin-2(1H)-yl)-9-methyl-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound that belongs to the class of heterocyclic compounds It features multiple fused rings, including isoquinoline, pyrido[1,2-a]pyrimidine, and thiazolidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dihydroisoquinolin-2(1H)-yl)-9-methyl-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one involves multiple steps, starting with the preparation of the isoquinoline and pyrido[1,2-a]pyrimidine cores. The key steps include:

    Formation of Isoquinoline Core: This can be achieved through Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Formation of Pyrido[1,2-a]pyrimidine Core: This involves the cyclization of a suitable precursor, such as a 2-aminopyridine derivative, with a β-dicarbonyl compound under basic conditions.

    Thiazolidine Ring Formation: The thiazolidine ring can be synthesized by the reaction of a thiourea derivative with a suitable α-haloketone.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine, chlorine, or nitrating agents under acidic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, the compound may serve as a probe to study enzyme interactions and receptor binding due to its multiple functional groups and heterocyclic nature.

Medicine

Medicinally, the compound has potential as a lead compound for the development of new drugs. Its structural complexity and functional diversity make it a candidate for targeting various biological pathways.

Industry

In the industrial sector, the compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(3,4-dihydroisoquinolin-2(1H)-yl)-9-methyl-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s multiple rings and functional groups allow it to bind to active sites, potentially inhibiting or modulating the activity of specific proteins. This can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    2,3-dihydroisoquinolin-4(1H)-one: A simpler compound with a similar isoquinoline core.

    Pyrido[1,2-a]pyrimidin-4-one: Shares the pyrido[1,2-a]pyrimidine core.

    Thiazolidine derivatives: Compounds with similar thiazolidine rings.

Uniqueness

The uniqueness of 2-(3,4-dihydroisoquinolin-2(1H)-yl)-9-methyl-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one lies in its combination of multiple heterocyclic rings and functional groups, which confer a diverse range of chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C25H24N4O2S2

Molecular Weight

476.6 g/mol

IUPAC Name

(5Z)-5-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-propyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C25H24N4O2S2/c1-3-11-29-24(31)20(33-25(29)32)14-19-22(26-21-16(2)7-6-12-28(21)23(19)30)27-13-10-17-8-4-5-9-18(17)15-27/h4-9,12,14H,3,10-11,13,15H2,1-2H3/b20-14-

InChI Key

YNJPXKDSNGATJZ-ZHZULCJRSA-N

Isomeric SMILES

CCCN1C(=O)/C(=C/C2=C(N=C3C(=CC=CN3C2=O)C)N4CCC5=CC=CC=C5C4)/SC1=S

Canonical SMILES

CCCN1C(=O)C(=CC2=C(N=C3C(=CC=CN3C2=O)C)N4CCC5=CC=CC=C5C4)SC1=S

Origin of Product

United States

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